molecular formula C34H48N6O7 B12566048 L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine CAS No. 190123-18-3

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine

Katalognummer: B12566048
CAS-Nummer: 190123-18-3
Molekulargewicht: 652.8 g/mol
InChI-Schlüssel: GXPCCSYVSYFRDU-LJWNLINESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine is a peptide compound composed of the amino acids phenylalanine, leucine, and glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with modified disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and nanostructures.

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanyl-L-leucine: A dipeptide with similar amino acid composition but shorter sequence.

    L-Phenylalanyl-L-phenylalanine: Another dipeptide with two phenylalanine residues.

    Glycyl-L-phenylalanyl-L-leucylglycine: A peptide with a similar sequence but different arrangement of amino acids.

Uniqueness

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

190123-18-3

Molekularformel

C34H48N6O7

Molekulargewicht

652.8 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C34H48N6O7/c1-21(2)15-26(39-31(44)25(35)17-23-11-7-5-8-12-23)32(45)36-19-29(41)38-28(18-24-13-9-6-10-14-24)34(47)40-27(16-22(3)4)33(46)37-20-30(42)43/h5-14,21-22,25-28H,15-20,35H2,1-4H3,(H,36,45)(H,37,46)(H,38,41)(H,39,44)(H,40,47)(H,42,43)/t25-,26-,27-,28-/m0/s1

InChI-Schlüssel

GXPCCSYVSYFRDU-LJWNLINESA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.